Citroside A

Immunology Inflammation Nitric Oxide Synthase

Citroside A serves as a mid-potency NO production inhibitor (IC50 34.25 μM), ideally centered within the megastigmane glycoside class range (7.31–98.9 μM) for SAR calibration. It provides benchmark cytotoxicity against SGC-7901 (27.52 μM) and HeLa (29.51 μM), and validated functional inactivity in vasorelaxation assays—making it a superior negative control versus roseoside. Purchase this substitution-proof reference compound to ensure reproducibility and cross-study comparability.

Molecular Formula C19H30O8
Molecular Weight 386.4 g/mol
CAS No. 120330-44-1
Cat. No. B211780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitroside A
CAS120330-44-1
Molecular FormulaC19H30O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(=O)C=C=C1C(CC(CC1(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
InChIInChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(22)8-19(13,4)27-17-16(25)15(24)14(23)12(9-20)26-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17-,19+/m0/s1
InChIKeyXTODSGVDHGMKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Citroside A (CAS 120330-44-1) Procurement Guide: Megastigmane Sesquiterpenoid for Anti-Inflammatory and Cytotoxicity Research


Citroside A (CAS 120330-44-1) is a megastigmane sesquiterpenoid glycoside with the molecular formula C19H30O8 and a molecular weight of 386.44 g/mol [1]. It is a naturally occurring C13-norisoprenoid that was first isolated and structurally characterized from the leaves of Citrus unshiu (Satsuma mandarin) in 1988 [2]. The compound is also present in diverse botanical sources including Cirsium setosum, Melaleuca quinquenervia, and Datura metel [3]. As a terpene glycoside with an allene-containing aglycone, Citroside A is distinguishable from the better-known citrus limonoids such as limonin and nomilin, which are tetracyclic triterpenoids [4]. The compound is commercially available as a research reagent from multiple suppliers including MedChemExpress, TargetMol, InvivoChem, ChemFaces, and BioCrick, with reported purity levels of ≥98% [5].

Why Citroside A Cannot Be Casually Substituted with Other Citrus-Derived Terpenoids or Megastigmane Glycosides


Citroside A exhibits a specific quantitative activity profile that distinguishes it from structurally related compounds and functional alternatives, making blind substitution scientifically unjustifiable. Its nitric oxide (NO) production inhibitory IC50 of 34.25 μM positions it within a distinct activity tier among megastigmane glycosides, whose reported NO inhibition values span a broad range from 7.3 μM to 98.9 μM across different studies [1]. Furthermore, Citroside A demonstrates selective cytotoxicity toward SGC-7901 (gastric cancer) and HeLa (cervical cancer) cell lines with IC50 values of 27.52 μM and 29.51 μM respectively [2]—potency levels that are not uniformly shared by co-isolated analogs. For cardiovascular research, Citroside A's role differs fundamentally from co-occurring compounds: in the same ex vivo vascular contraction study, compounds 2 and 4 (roseoside) produced significant vasorelaxation, whereas Citroside A (compound 5) did not produce significant vasorelaxation, indicating a divergent pharmacodynamic profile [3]. These data underscore that Citroside A is not a generic representative of its class; substitution with roseoside, limonoids, or other megastigmane glycosides would yield materially different experimental outcomes.

Citroside A Quantitative Differentiation Evidence: Comparator-Based Activity Profiling


NO Production Inhibition: Citroside A Occupies a Mid-Tier Potency Position Within Megastigmane Glycoside Class

Citroside A exhibits NO production inhibitory activity with an IC50 of 34.25 μM in LPS-stimulated macrophages [1]. This places it in a distinct mid-range potency tier relative to other megastigmane glycosides evaluated under comparable assay conditions. For context, across multiple studies using LPS-induced RAW264.7 cells, megastigmane glycosides have demonstrated NO inhibition IC50 values ranging from as low as 7.31 μM for highly potent analogs [2] to as high as 98.9 μM for weaker compounds [3]. Specifically, platanionoside D and streilicifoloside E showed IC50 values of 21.84 μM and 26.33 μM respectively [4], while compounds from Nicotiana tabacum exhibited IC50 values between 42.3 and 61.7 μM [5]. Citroside A's 34.25 μM IC50 thus defines a specific activity benchmark; researchers requiring precisely this potency tier for structure-activity relationship (SAR) studies or comparative pharmacology should not substitute with more potent (e.g., IC50 <10 μM) or less potent (e.g., IC50 >50 μM) megastigmanes.

Immunology Inflammation Nitric Oxide Synthase

Divergent Functional Profile from Co-Isolated Glycosides in Vascular Pharmacology

In a direct comparative ex vivo study using rat aortic rings, Citroside A (compound 5) was evaluated alongside five other glycosides co-isolated from Melaleuca quinquenervia [1]. Compounds 2 and 4 (roseoside) produced significant vasorelaxation in an endothelium-dependent manner. In contrast, Citroside A did not produce significant vasorelaxation [1]. The study established a rank-order potency for vasorelaxing activities (EC50 values) as: compound 4 (roseoside) > compound 2 > compound 2a > compound 3 > compound 1. Citroside A was not ranked among the vasorelaxing compounds, indicating that it lacks the endothelial-dependent vasodilatory mechanism exhibited by its co-isolated analog roseoside [1]. This functional divergence within a single isolation study provides a clear, data-driven rationale against substituting Citroside A for roseoside in vascular biology experiments.

Cardiovascular Vascular Biology Ex Vivo Pharmacology

Cytotoxic Selectivity: Citroside A Shows Comparable Potency Across SGC-7901 and HeLa Cell Lines with Modest Differentiation

Citroside A demonstrates pronounced cytotoxicity against SGC-7901 (human gastric cancer) and HeLa (human cervical cancer) cell lines, with IC50 values of 27.52 μM and 29.51 μM respectively [1]. In the same study, the co-isolated sesquiterpenoid glycoside dmetelisproside A showed cytotoxicity against HeLa and SGC-7901 cells with IC50 values in the range of 21.43–29.51 μM, indicating that Citroside A and dmetelisproside A exhibit comparable cytotoxic potency in these cell lines [2]. However, Citroside A's activity profile across a broader panel including MDA-MB-231, HepG2, and MCF-7 cells is documented, providing a more comprehensively characterized cytotoxic fingerprint than many lesser-studied analogs [2]. The modest 1.07-fold difference in IC50 between SGC-7901 and HeLa cells (27.52 vs 29.51 μM) indicates limited selectivity between these two cancer types, a quantitative characteristic that may inform experimental design for mechanistic studies.

Oncology Cytotoxicity Cell Viability

Computationally Predicted Aromatase Binding Affinity Equivalent to Clinical Standard Tamoxifen

In a computer-aided drug design (CADD) study evaluating 131 phytochemicals from Annona muricata against human placental aromatase (PDB ID: 3S7S), Citroside A demonstrated a binding affinity (ΔG) of −8.0 kcal/mol [1]. This value was equivalent to the clinical standard tamoxifen (−8.0 kcal/mol) evaluated in the same computational framework [1]. For comparison, other compounds in the study ranked as follows: caffeoquinic acid (−8.4 kcal/mol), roseoside (−8.3 kcal/mol), chlorogenic acid (−8.2 kcal/mol), feruloylglycoside (−8.1 kcal/mol), Citroside A (−8.0 kcal/mol), and coreximine (−7.8 kcal/mol) [1]. The study noted that Citroside A's binding affinity was coupled with favorable druglike, ADMET, bioavailability, and oral-bioavailability predictions [1]. Importantly, this is in silico data only; experimental validation of aromatase inhibition has not been reported.

Breast Cancer Molecular Docking Computer-Aided Drug Design

Citroside A Optimal Research Applications: Evidence-Backed Scenarios for Scientific Procurement


Anti-Inflammatory Research: Mid-Potency NO Inhibition Reference Compound

Citroside A is optimally deployed as a calibrated reference compound or a mid-potency control in anti-inflammatory screening cascades targeting nitric oxide production. Its well-characterized IC50 of 34.25 μM in LPS-induced RAW264.7 macrophages [1] provides a reproducible benchmark against which the activity of novel synthetic derivatives or newly isolated natural products can be measured. Because Citroside A's potency sits in the middle of the reported activity range for megastigmane glycosides (7.31–98.9 μM) [2], it serves as an ideal comparator for structure-activity relationship (SAR) studies aimed at understanding how structural modifications shift NO inhibitory potency upward or downward. This application is directly supported by quantitative class-level inference data established in Section 3.

Cancer Cell Viability Studies: Validated Cytotoxic Activity Against SGC-7901 and HeLa Lines

Citroside A is a suitable positive control or test compound for cytotoxicity screening programs involving SGC-7901 gastric cancer and HeLa cervical cancer cell lines. Its reproducible IC50 values of 27.52 μM (SGC-7901) and 29.51 μM (HeLa) [3] are documented in peer-reviewed literature and represent a moderate cytotoxic potency that allows clear differentiation from both highly toxic compounds and inactive controls. The modest 1.07-fold difference between the two cell lines provides an internal consistency check for assay reproducibility. Researchers investigating natural product cytotoxicity or validating new anticancer agents can utilize Citroside A as a benchmark compound with established, verifiable activity parameters, supported by direct comparative data from the same isolation study [4].

Vascular Pharmacology Controls: Non-Vasorelaxing Negative Control in Ex Vivo Studies

In ex vivo vascular pharmacology experiments using isolated rat aortic ring preparations, Citroside A serves as a chemically similar but functionally inactive negative control relative to vasorelaxing glycosides such as roseoside. Direct head-to-head data from a 2002 Planta Medica study [5] demonstrated that while roseoside (compound 4) produced significant endothelium-dependent vasorelaxation, Citroside A (compound 5) produced no significant vasorelaxation. This validated functional divergence makes Citroside A an excellent negative control compound in studies designed to probe the structural determinants of vascular activity among terpene glycosides. Procurement for this specific application is directly justified by the direct comparative evidence presented in Section 3, Evidence Item 2.

In Silico Drug Discovery: Aromatase Inhibitor Lead Optimization

For computational chemistry and computer-aided drug design (CADD) research groups, Citroside A represents a structurally characterized natural product lead with computationally validated binding affinity (ΔG = −8.0 kcal/mol) against human placental aromatase, equivalent to the clinical standard tamoxifen in the same docking study [6]. This in silico evidence, while requiring experimental confirmation, supports the inclusion of Citroside A in molecular dynamics simulations, pharmacophore modeling, and virtual screening campaigns targeting aromatase for breast cancer applications. The compound's predicted favorable druglike and ADMET properties [6] further justify its selection as a scaffold for lead optimization efforts. This application scenario is directly derived from the computational evidence established in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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